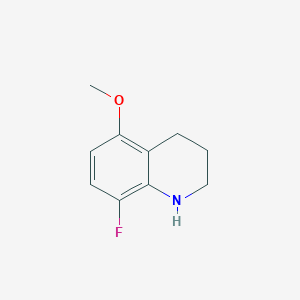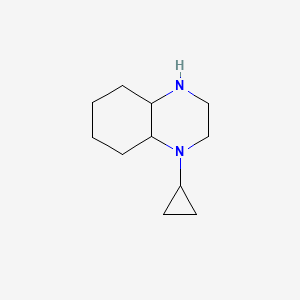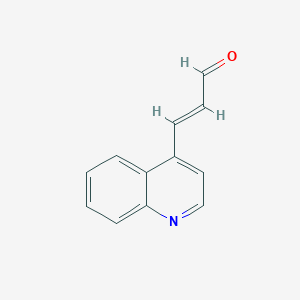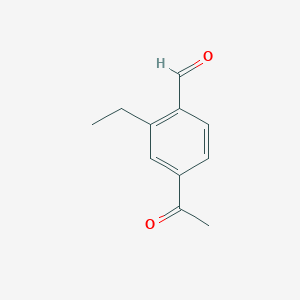
4-Acetyl-2-ethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-2-ethylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the fourth position and an ethyl group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-ethylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-2-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-acetyl-2-ethylbenzoic acid.
Reduction: Formation of 4-acetyl-2-ethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Acetyl-2-ethylbenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-2-ethylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the acetyl and ethyl groups, respectively.
Comparación Con Compuestos Similares
Benzaldehyde: Lacks the acetyl and ethyl substituents, making it less reactive in certain reactions.
4-Acetylbenzaldehyde: Similar structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylbenzaldehyde:
Uniqueness: 4-Acetyl-2-ethylbenzaldehyde is unique due to the combined presence of both acetyl and ethyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. Its distinct structure allows for specific interactions in chemical reactions, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
4-acetyl-2-ethylbenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-7H,3H2,1-2H3 |
Clave InChI |
CTBIJEVINSYBSO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


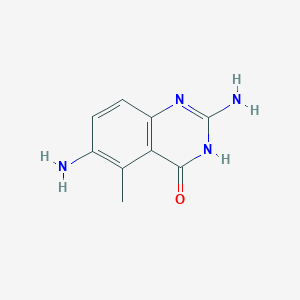
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
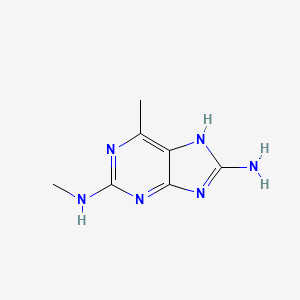
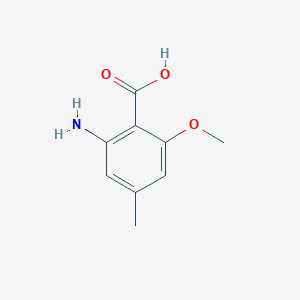
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
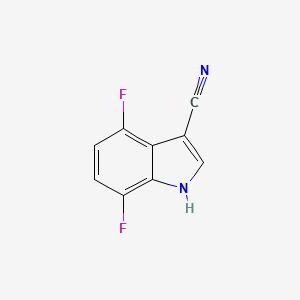
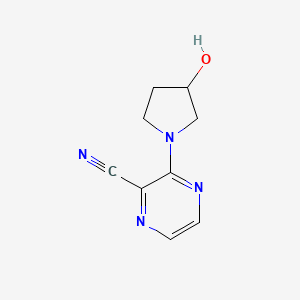
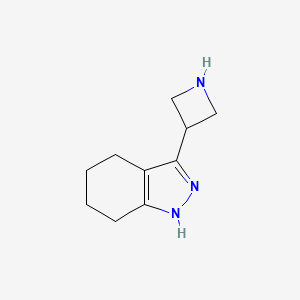
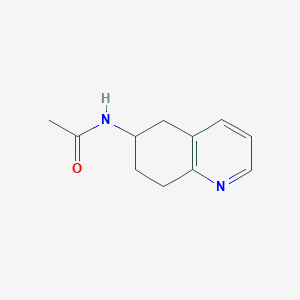
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
